2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid
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Overview
Description
2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 5 on the thiazole ring, and an acetic acid group attached to the 4th position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2,5-dichlorothiazole with acetic acid or its derivatives. One common method is the condensation of 2,5-dichlorothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The acetic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substituted Thiazoles: Products formed by substitution of chlorine atoms.
Oxidized or Reduced Derivatives: Products formed by oxidation or reduction of the thiazole ring or acetic acid group.
Condensation Products: Esters or amides formed by condensation reactions.
Scientific Research Applications
2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Agriculture: The compound is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as conductive polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiazole: A precursor in the synthesis of 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid.
2-(2-Aminothiazol-4-yl)acetic acid: A similar compound with an amino group instead of chlorine atoms.
2,5-Dichlorothiazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of an acetic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of an acetic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-2(1-3(9)10)8-5(7)11-4/h1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKBSIOEYNFNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=N1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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